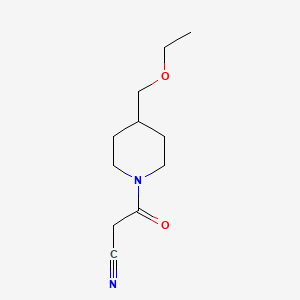

3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

CAS No.: 2098102-99-7

Cat. No.: VC3122882

Molecular Formula: C11H18N2O2

Molecular Weight: 210.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098102-99-7 |

|---|---|

| Molecular Formula | C11H18N2O2 |

| Molecular Weight | 210.27 g/mol |

| IUPAC Name | 3-[4-(ethoxymethyl)piperidin-1-yl]-3-oxopropanenitrile |

| Standard InChI | InChI=1S/C11H18N2O2/c1-2-15-9-10-4-7-13(8-5-10)11(14)3-6-12/h10H,2-5,7-9H2,1H3 |

| Standard InChI Key | XYHOFCPPIJPPKB-UHFFFAOYSA-N |

| SMILES | CCOCC1CCN(CC1)C(=O)CC#N |

| Canonical SMILES | CCOCC1CCN(CC1)C(=O)CC#N |

Introduction

Potential Applications

Compounds with similar structural motifs are commonly investigated for:

-

Pharmaceutical Development: Piperidine derivatives are widely studied for their pharmacological activities, including as intermediates in drug synthesis.

-

Catalysis: Nitrile-containing compounds may serve as ligands or intermediates in catalytic reactions.

-

Material Science: Functionalized piperidines can be used in polymer chemistry or as precursors for advanced materials.

Synthesis

While specific synthesis protocols for this compound are unavailable, the following general steps might apply:

-

Starting Materials: The synthesis likely begins with piperidine derivatives and ethoxymethylating agents.

-

Functional Group Introduction: The nitrile group can be introduced using cyanation reactions, such as nucleophilic substitution with cyanide salts.

-

Ketone Formation: The ketone moiety is typically introduced via oxidation or acylation reactions.

Characterization Techniques

To confirm the structure and purity of such a compound, researchers would typically use:

-

Nuclear Magnetic Resonance (NMR): To identify the chemical environment of hydrogen and carbon atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared Spectroscopy (IR): To detect functional groups like nitriles (characteristic C≡N stretch around 2200 cm⁻¹).

-

X-ray Crystallography: If crystalline, this technique provides definitive structural information.

Biological Evaluation

If intended for pharmaceutical use, biological assays would assess:

-

Binding affinity to target proteins.

-

Cytotoxicity against cell lines.

-

Pharmacokinetics (absorption, distribution, metabolism, excretion).

Data Table Example

| Property | Expected Value/Range | Methodology |

|---|---|---|

| Molecular Formula | C₁₀H₁₈N₂O₂ | Calculated |

| Molecular Weight | ~198 g/mol | Mass Spectrometry |

| Melting Point | TBD | Differential Scanning Calorimetry (DSC) |

| Solubility | Polar solvents (e.g., ethanol) | Experimental |

| IR Absorption (C≡N) | ~2200 cm⁻¹ | Infrared Spectroscopy |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume